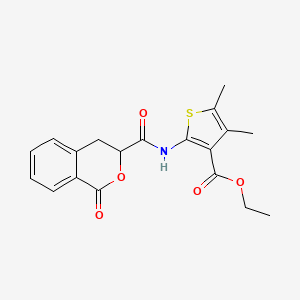

ethyl 4,5-dimethyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene-3-carboxylate

Description

Ethyl 4,5-dimethyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a 1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido group. The thiophene ring is esterified at the 3-position (ethyl carboxylate) and carries methyl groups at the 4- and 5-positions. The benzopyran substituent likely influences solubility, stability, and pharmacological properties compared to simpler amide derivatives.

Properties

IUPAC Name |

ethyl 4,5-dimethyl-2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5S/c1-4-24-19(23)15-10(2)11(3)26-17(15)20-16(21)14-9-12-7-5-6-8-13(12)18(22)25-14/h5-8,14H,4,9H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOZQSBVFAGCEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CC3=CC=CC=C3C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dimethyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4,5-dimethylthiophene-3-carboxylic acid with 1-oxo-3,4-dihydro-1H-isochromen-3-yl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the isochromen moiety can be reduced to form alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Several studies have demonstrated the antioxidant properties of compounds related to ethyl 4,5-dimethyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene-3-carboxylate. These compounds have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Antibacterial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity. For instance, a study evaluated various substituted thiophenes for their ability to inhibit bacterial growth, showcasing the potential of ethyl 4,5-dimethyl derivatives as antimicrobial agents .

Case Study: Synthesis and Evaluation

In a study published by Madhavi and Ramanamma (2016), ethyl 2-amino derivatives were synthesized and evaluated for their antioxidant and antibacterial activities. The results indicated that certain modifications to the thiophene structure enhanced these biological activities significantly .

Synthesis of Heterocyclic Compounds

This compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its ability to participate in multicomponent reactions makes it valuable for creating complex molecular architectures.

Table: Synthetic Routes and Yields

| Compound | Synthetic Route | Yield (%) |

|---|---|---|

| Compound A | Gewald Reaction | 75% |

| Compound B | Cyclization with Amine | 82% |

| Compound C | N-Acylation Reaction | 68% |

Applications in Material Science

The compound's structural properties lend themselves to applications in materials science, particularly in the development of organic semiconductors and photovoltaic materials. The thiophene moiety is known for its electronic properties, which can be leveraged in organic electronics.

Photovoltaic Applications

Research has indicated that thiophene-based compounds can improve the efficiency of organic solar cells due to their favorable charge transport properties. Ethyl 4,5-dimethyl derivatives are being explored for their potential use in next-generation solar cell technologies.

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isochromen moiety may interact with hydrophobic pockets, while the thiophene ring can participate in π-π stacking interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in the substituents attached to the thiophene core. Key comparisons include:

Key Observations:

- Solubility and LogP: The piperidine sulfonyl analog () has a higher molecular weight (456.6 vs. ~435) and XLogP3 of 4, suggesting moderate lipophilicity. The benzopyran derivative may exhibit similar or higher LogP due to its aromatic substituent.

- Bioactivity: Analogous compounds with cyanoacrylamido groups () show antioxidant and anti-inflammatory effects, while pyrimidinone-thione derivatives () demonstrate anticancer activity. The benzopyran moiety, common in flavonoids and anticoagulants, may confer unique pharmacological properties.

Physicochemical Properties

- Melting Points: Analogs in exhibit melting points ranging from 170–225°C, influenced by substituent rigidity. The benzopyran derivative may have a higher melting point due to its fused ring system.

- Hydrogen Bonding: The target compound’s amide group (1 H-bond donor, ~8 H-bond acceptors) contrasts with the piperidine sulfonyl analog (1 H-bond donor, 8 acceptors) .

Biological Activity

Ethyl 4,5-dimethyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene-3-carboxylate is a complex organic compound with significant biological activity. This compound belongs to the class of thiophene derivatives, which are known for their diverse pharmacological properties. The aim of this article is to explore the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory effects.

The molecular formula of this compound is with a molecular weight of approximately 387.5 g/mol. The compound features a thiophene ring and a benzopyran moiety, which contribute to its biological activities.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit potent antimicrobial properties. This compound has been shown to possess antibacterial and antifungal activities. In vitro studies have demonstrated that compounds derived from thiophene can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µg/mL .

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Klebsiella pneumoniae | 12.5 |

| Pseudomonas aeruginosa | 12.5 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown that this compound can inhibit cell proliferation in human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines. The mechanism of action involves the modulation of signal transduction pathways and interaction with specific molecular targets such as enzymes involved in cancer progression .

Anti-inflammatory Activity

Thiophene derivatives have also been reported to exhibit anti-inflammatory properties. This compound has shown potential in reducing inflammation markers in vitro. The compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for further research in inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of thiophene derivatives:

- Antimicrobial Study : A study published in 2021 evaluated a series of thiophene derivatives for their antimicrobial efficacy against various pathogens. The results indicated that compounds with specific substitutions exhibited enhanced activity against both bacterial and fungal strains .

- Anticancer Evaluation : In another study focusing on anticancer properties, a derivative similar to ethyl 4,5-dimethyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene was tested against several cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.